N-(4-aminobutyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-pyridin-2-ylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJSAPSERUGCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(4-aminobutyl)pyridin-2-amine
The construction of the this compound scaffold relies on the formation of a crucial carbon-nitrogen bond between a pyridine (B92270) ring and a 4-aminobutyl moiety. The choice of synthetic route often depends on the availability of starting materials, desired yield, and tolerance to various functional groups.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and presents a direct method for synthesizing N-substituted 2-aminopyridines. youtube.com This pathway typically involves the reaction of a 2-halopyridine with an appropriate amine nucleophile. chemrxiv.org In the context of this compound synthesis, this would involve reacting a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with 1,4-diaminobutane (B46682) (putrescine).
The reaction mechanism proceeds via an addition-elimination pathway. The amine nucleophile attacks the C-2 position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. This forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide leaving group. youtube.com The reactivity of the 2-halopyridine is influenced by the nature of the halogen, following the general trend F > Cl > Br > I for activated aryl substrates. researchgate.net However, these reactions often necessitate elevated temperatures and the use of a base to neutralize the generated hydrogen halide. chemrxiv.org To achieve selective mono-substitution and avoid the formation of bis-pyridyl products, a protecting group strategy on the diamine is often employed (see section 2.1.3).
Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution on 2-Halopyridines
| Leaving Group | Relative Reactivity | Typical Reaction Conditions |
| Fluoro (-F) | Highest | Often proceeds at lower temperatures compared to other halogens. |
| Chloro (-Cl) | Intermediate | Requires heating, often in a polar aprotic solvent with a base. beilstein-journals.org |
| Bromo (-Br) | Intermediate | Similar to chloro, sometimes used for its different reactivity profile. |
| Iodo (-I) | Lowest | Generally a poor leaving group in SNAr unless highly activated. |
Reductive amination offers a versatile and widely used alternative for forging carbon-nitrogen bonds. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com
For the synthesis of this compound, this strategy could be envisioned in two ways:
Reaction of 2-aminopyridine (B139424) with a suitable four-carbon aldehyde or ketone followed by reduction.
Reaction of a pyridine-2-carbonyl compound (e.g., pyridine-2-carbaldehyde) with 1,4-diaminobutane, followed by reduction.
A key advantage of reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl group. masterorganicchemistry.com This allows the reaction to be performed in a single pot. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose due to their reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH. masterorganicchemistry.comnih.gov The use of a protecting group on one of the amino groups of 1,4-diaminobutane is essential to prevent side reactions and ensure the desired product is formed.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | Mild and selective for imines/iminium ions; does not require strongly acidic conditions. nih.gov |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but highly toxic due to the potential release of HCN gas under acidic conditions. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Effective, but can sometimes lead to the reduction of other functional groups, including the pyridine ring. mdpi.com |
Given that the precursor 1,4-diaminobutane has two nucleophilic amino groups, achieving selective mono-arylation is a significant challenge. A common and effective strategy to overcome this is through the use of protecting groups. utdallas.edu The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under a range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org
A typical multi-step synthesis would proceed as follows:
Protection: 1,4-diaminobutane is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-1,4-diaminobutane. researchgate.net By controlling the stoichiometry, selective mono-protection can be achieved.
Coupling: The resulting mono-protected diamine, which now has only one free nucleophilic amine, is reacted with a 2-halopyridine (via SNAr, as in 2.1.1) or a pyridine-2-carbonyl compound (via reductive amination, as in 2.1.2). This step selectively forms the C-N bond at the unprotected amine.
Deprotection: The Boc group is removed from the coupled product. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent, to liberate the terminal primary amine and yield the final product, this compound. organic-chemistry.orgbeilstein-journals.org
This protecting group strategy is fundamental to achieving high yields and purity in the synthesis of asymmetrically substituted diamines. utdallas.edu
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a powerful and general method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. rug.nl It offers a milder alternative to traditional methods like nucleophilic aromatic substitution and is tolerant of a wide array of functional groups. wikipedia.org
To synthesize this compound, this reaction would couple a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with N-Boc-1,4-diaminobutane. nih.gov The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos often providing excellent results for coupling with heteroaryl chlorides and primary amines. rug.nlnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), plays a crucial role in the catalytic cycle. beilstein-journals.org Following the coupling, the Boc group is removed as described previously. The high regioselectivity of this method, especially with substrates like 2,4-dichloropyridine, allows for precise control over which position is aminated. researchgate.net
Table 3: Selected Ligands for Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Ligand | Abbreviation | Typical Substrates |
| Xantphos | Aryl bromides and chlorides; offers good stability and activity. nih.gov | |
| RuPhos | Particularly effective for coupling primary and secondary amines with aryl chlorides. rug.nl | |
| BrettPhos | Excellent for monoarylation of primary amines with aryl chlorides. rug.nl | |
| dppf | A first-generation bidentate ligand, effective for aryl iodides and triflates. wikipedia.org |
Cascade reactions, also known as tandem or domino reactions, offer an elegant approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. 20.210.105 Several base-promoted cascade reactions have been developed for the synthesis of highly substituted 2-aminopyridine derivatives. nih.govnih.gov
One such approach involves a three-component reaction between 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and 1,3-dicarbonyl compounds. nih.govresearchgate.net These reactions proceed under basic conditions and are praised for their atom economy and efficiency. nih.gov Another strategy utilizes the reaction of N-propargylic β-enaminones with formamides in the presence of a base like NaOH. dicp.ac.cnacs.org This method generates densely substituted 2-aminopyridines through an in situ generated 1,4-oxazepine (B8637140) intermediate. While these methods are powerful for creating diverse libraries of 2-aminopyridine derivatives, adapting them for the specific synthesis of the unsubstituted this compound would require careful selection of simple starting materials that lead to the desired product after the cascade sequence.
Derivatization and Functionalization Reactions of this compound
The structure of this compound offers multiple sites for subsequent chemical modification, making it a versatile scaffold for further synthetic elaboration. The key reactive sites are the terminal primary aliphatic amine, the secondary amine of the 2-aminopyridine moiety, and the pyridine ring itself.
The primary aliphatic amine is the most nucleophilic and basic site in the molecule. It can readily undergo a variety of standard transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. researchgate.netnih.gov
The secondary amine on the pyridine ring is significantly less nucleophilic due to the delocalization of its lone pair into the aromatic system. Selective functionalization at this position while the primary amine is present can be challenging, often requiring prior protection of the primary amine.
The pyridine ring itself can undergo functionalization. While the amino group at the C-2 position is strongly activating and ortho-, para-directing, electrophilic aromatic substitution can be complex. More modern methods, such as transition-metal-catalyzed C-H functionalization, provide powerful tools for introducing substituents at specific positions of the pyridine ring, for instance at the C-4 position. nih.govsemanticscholar.org
Table 4: Potential Derivatization Reactions of this compound
| Reactive Site | Reagent Class | Product Functional Group |
| Primary Aliphatic Amine | Acid Chloride (R-COCl) | Amide |
| Primary Aliphatic Amine | Isothiocyanate (R-NCS) | Thiourea |
| Primary Aliphatic Amine | Aldehyde (R-CHO), NaBH(OAc)₃ | Secondary Amine |
| Pyridine Ring (C-H) | Organometallic + Halide (Negishi) | Aryl/Alkyl-substituted Pyridine |
| Both Amines | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected Amine |
Alkylation and Acylation of Amine Moieties
The presence of two distinct amine groups—a primary aliphatic amine and a secondary aromatic amine—allows for selective functionalization through alkylation and acylation reactions. The primary amine at the terminus of the butyl group is generally more nucleophilic and less sterically hindered than the secondary amine attached to the pyridine ring. This difference in reactivity allows for regioselective modifications.
Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. eopcw.comlibretexts.org To achieve mono-alkylation at the primary amine, reductive amination is a more controlled approach. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride. libretexts.org
Acylation: Acylation reactions with agents such as acid chlorides or anhydrides will preferentially occur at the more nucleophilic primary amine. This reaction is fundamental in protein modification and can be adapted for this compound to introduce various functional groups. nih.govnih.gov The use of coupling reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) can facilitate the amidation of carboxylic acids onto the amine groups. nih.gov
The reactivity of the amine moieties can be influenced by the reaction conditions, as summarized in the table below.
| Reaction Type | Reagent Class | Preferred Site of Reaction | Notes |
| Alkylation | Alkyl Halides | Primary Amine | Can lead to overalkylation. libretexts.org |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Primary Amine | Offers better control over the degree of alkylation. libretexts.org |
| Acylation | Acid Chlorides, Anhydrides | Primary Amine | A common method for introducing acyl groups. eopcw.com |
| Amidation | Carboxylic Acids + Coupling Agents | Primary Amine | Allows for the formation of amide bonds under milder conditions. nih.gov |
Electrophilic Aromatic Substitution on the Pyridine Ring (e.g., Halogenation)
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. imperial.ac.uk However, the presence of the amino group at the C-2 position acts as a powerful activating group. It directs incoming electrophiles to the ortho and para positions (C-3, C-5, and the nitrogen on the ring). The amino group's ability to donate electron density via resonance stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. uci.edu
Halogenation, a typical EAS reaction, can be achieved using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). sinica.edu.twlibretexts.org For this compound, halogenation is predicted to occur preferentially at the C-5 position due to steric hindrance from the butylamino side chain at the C-3 position. The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org
| Substitution Position | Directing Influence | Predicted Reactivity |
| C-3 (ortho) | Activated by 2-amino group | Possible, but may be sterically hindered. |
| C-5 (para) | Activated by 2-amino group | The most likely position for substitution. |
| C-4 (meta) | Deactivated | Substitution is unfavorable. |
Formation of Schiff Base Ligands and Imines
The primary amine of the 4-aminobutyl group is readily converted into an imine, or Schiff base, through condensation with a carbonyl compound (an aldehyde or a ketone). scispace.com This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net Schiff bases are crucial intermediates in organic synthesis and are widely used as ligands in coordination chemistry to form metal complexes. scispace.comnih.gov The formation of these ligands from this compound would create multidentate ligands capable of coordinating with metal ions through the imine nitrogen, the pyridine nitrogen, and the secondary amine nitrogen. For instance, similar pyridin-2-amine derivatives have been reacted with aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) or 3-bromothiophene-2-carbaldehyde to form Schiff base complexes and products. researchgate.netmdpi.com
Phosphonylation and Other Heteroatom Functionalizations
Functionalization with heteroatoms other than nitrogen or oxygen can introduce novel properties to the molecule. Phosphonylation, the introduction of a phosphonate (B1237965) group (-PO(OR)₂), is of particular interest due to the role of phosphonates as pharmacophores. researchgate.net The amine groups of this compound can serve as nucleophiles to attack phosphorus-containing electrophiles. For example, α-aminophosphonates can be formed through the reaction of amines with α-hydroxyphosphonates. researchgate.net While specific studies on the phosphonylation of this compound are not detailed, the general reactivity of amines suggests that such modifications are feasible, likely occurring at the more accessible primary amine.
Optimization of Synthetic Methodologies
To ensure the efficient and precise synthesis of derivatives of this compound, optimization of reaction conditions is crucial. Key areas of focus include controlling selectivity and achieving high purity of the final products.
Control of Regioselectivity and Stereoselectivity
Regioselectivity: In reactions involving the amine groups, regioselectivity is governed by the difference in nucleophilicity between the primary aliphatic amine and the secondary aromatic amine. By carefully selecting reagents and controlling reaction conditions (e.g., temperature, stoichiometry), one can favor functionalization at the more reactive primary amine. In electrophilic substitutions on the pyridine ring, the inherent directing effects of the 2-amino group provide regiochemical control, favoring the C-5 position. uci.educhemrxiv.org
Stereoselectivity: If chiral aldehydes or ketones are used in the formation of Schiff bases, subsequent reduction can lead to the formation of chiral centers. The stereochemical outcome of such reactions can often be controlled by using chiral reducing agents or catalysts. beilstein-journals.org Studies on the reduction of N-chiral imines have shown that the diastereoselectivity of the resulting amine product can be high, and in some cases, depends on the in-situ isomerization of the imine prior to reduction. beilstein-journals.orgrsc.org
Purity Optimization through Crystallization and Chromatographic Techniques
Achieving high purity is essential for the characterization and subsequent application of synthesized compounds. emu.edu.tr A combination of crystallization and chromatography is typically employed.
Crystallization: This technique is used to purify solid products. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Recrystallization can be performed multiple times to enhance purity. emu.edu.tr
Chromatographic Techniques: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. emu.edu.tr
Column Chromatography: Often used for large-scale purification. For basic compounds like amines, issues such as peak tailing on standard silica (B1680970) gel can occur. This can be mitigated by using a stationary phase like basic alumina (B75360) or amine-functionalized silica, or by adding a small amount of a volatile base (e.g., triethylamine, ammonium hydroxide) to the mobile phase. biotage.com
Ion-Exchange Chromatography: This method is particularly effective for purifying charged molecules. For purifying derivatives of 2-aminopyridine, cation-exchange chromatography has been shown to be a rapid and efficient method for removing excess reagents. nih.gov
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analysis and purification. Reversed-phase HPLC is commonly used, where polar compounds elute first. For amine-containing compounds, adjusting the pH of the mobile phase is critical for achieving good separation. nih.gov
The table below summarizes common purification techniques applicable to this compound and its derivatives.
| Purification Technique | Principle | Application Notes |
| Crystallization | Differential solubility | Effective for solid, crystalline final products. emu.edu.tr |
| Column Chromatography | Differential adsorption | Use of basic alumina or amine-functionalized silica is recommended for basic amines. Mobile phase can be modified with a base. emu.edu.trbiotage.com |
| Ion-Exchange Chromatography | Electrostatic interactions | Highly effective for purifying pyridylaminated compounds and other charged derivatives. nih.gov |
| HPLC | Differential partitioning | Provides high-resolution separation for purity analysis and small-scale purification. nih.gov |
Scalability Considerations and Process Chemistry Development
The successful transition of a synthetic route from a laboratory setting to a large-scale industrial process is a critical aspect of chemical development. For this compound and its derivatives, scalability and process chemistry focus on ensuring safety, efficiency, cost-effectiveness, and product quality. The development of robust and scalable synthetic methods is paramount for meeting the potential demand for these compounds in various applications.
A key challenge in the scale-up of synthetic routes for aminopyridine derivatives often involves managing exothermic reactions, handling hazardous reagents, and optimizing purification methods to achieve the desired purity on a larger scale. Process chemistry development aims to address these challenges by refining reaction conditions, minimizing waste, and identifying more sustainable and economical starting materials and reagents.
One of the primary considerations in the process chemistry of this compound synthesis is the choice of the synthetic route itself. While multiple routes may be viable at the laboratory scale, not all are amenable to large-scale production. For instance, a route involving a reductive amination step might be preferred for its high atom economy and convergence. Research in this area focuses on optimizing catalyst loading, reaction temperature, and pressure to maximize yield and minimize reaction times.
The purification of the final product and intermediates is another critical factor. On a large scale, traditional chromatographic purification methods can be prohibitively expensive and generate significant solvent waste. Therefore, process development often explores alternative purification techniques such as crystallization, distillation, or salt formation to isolate the target compound in high purity. The development of a crystalline salt of this compound, for example, could offer significant advantages in terms of handling, stability, and purification.
The table below summarizes key parameters and findings from a hypothetical process development study for the synthesis of this compound, illustrating the focus on optimization for scale-up.
| Parameter | Laboratory Scale (1 g) | Pilot Plant Scale (1 kg) |
| Starting Material | 2-chloropyridine | 2-bromopyridine |
| Amine Source | 1,4-diaminobutane | 1,4-diaminobutane |
| Solvent | Dimethylformamide (DMF) | Toluene |
| Catalyst | Palladium-based | Copper-based |
| Reaction Temperature | 100 °C | 120 °C |
| Reaction Time | 12 hours | 8 hours |
| Purification Method | Column Chromatography | Crystallization |
| Overall Yield | 65% | 85% |
| Purity | >98% | >99.5% |
This illustrative data highlights a shift in strategy for large-scale production. The change from 2-chloropyridine to the more reactive 2-bromopyridine, coupled with a switch to a less hazardous and more easily recoverable solvent like toluene, reflects typical process optimization. Furthermore, the move from a palladium to a more cost-effective copper catalyst and the replacement of chromatography with crystallization for purification are common strategies to enhance the economic viability and sustainability of the manufacturing process. The improved yield and purity at the pilot plant scale underscore the success of these process chemistry development efforts.
Coordination Chemistry and Metal Complex Formation
N-(4-aminobutyl)pyridin-2-amine and its Analogues as Polydentate Ligands
The coordination chemistry of N-donor ligands is a vast and crucial area of study, with applications ranging from catalysis to materials science. mdpi.com Ligands containing pyridine (B92270) moieties are of particular interest in modern coordination and supramolecular chemistry. unipd.it this compound and its structural analogues are versatile polydentate ligands capable of forming stable complexes with a variety of metal ions. mdpi.comresearchgate.net These ligands, which feature a combination of aromatic pyridine rings and flexible aliphatic amine chains, offer a unique platform for designing metal complexes with specific electronic and steric properties. unipd.itresearchgate.net
The design of polydentate amine ligands, such as this compound, is centered on creating a scaffold that can effectively bind to a metal center. A prominent structural variation is the tripodal amine, which consists of a central nitrogen atom linked to three pendant arms, each containing a donor atom. unipd.itresearchgate.net This architecture can cap a transition metal, leading to mononuclear complexes with high thermodynamic stability. researchgate.netrsc.org
The versatility of these ligands comes from the ability to systematically modify their structure. Key variations include:
Altering Arm Length: The length of the aliphatic chains connecting the donor nitrogens can be varied. For instance, analogues of this compound have been synthesized with ethylamino, propylamino, and butylamino arms. rsc.orgrsc.org These modifications directly influence the size of the chelate rings formed upon coordination, which in turn affects the stability and geometry of the resulting metal complex. rsc.orgresearchgate.net
Introducing Functional Groups: Different functional groups can be incorporated into the ligand backbone. For example, hydroxyl groups can be added to the aliphatic arms, creating ligands like 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol. researchgate.netresearchgate.net These groups can participate in coordination or influence the complex's properties through hydrogen bonding.
Asymmetric Design: A significant area of interest is the development of asymmetric tripodal ligands, which have pendant arms with different donor groups or lengths. rsc.org These ligands are valuable for modeling the asymmetric active sites found in various metalloenzymes. rsc.org
These design principles allow for the fine-tuning of the ligand's steric and electronic environment, which dictates the coordination geometry and reactivity of the metal complex. unipd.it
The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. This compound and its analogues are typically classified as polydentate ligands, capable of binding through multiple nitrogen atoms. researchgate.netmdpi.com
Polydentate Coordination: These ligands generally act as tetradentate or tridentate N-donor ligands. researchgate.netresearchgate.netrsc.org In a typical tetradentate mode, the ligand coordinates to a metal ion using the nitrogen atom of the pyridine ring, the central (tertiary) amine nitrogen, and the terminal (primary) amine nitrogen, along with another donor arm if present, as in tripodal structures. researchgate.net This multi-point attachment is known as the chelate effect, which leads to the formation of thermodynamically stable metal complexes. rsc.org
While polydentate ligands have the potential to bind with all their donor atoms, they sometimes coordinate to a metal center using fewer donors than are available. This phenomenon is known as "hypodentate coordination". rsc.orgresearchgate.net
In the context of ligands like this compound and its analogues, hypocoordination can manifest in several ways. For instance, in a zinc(II) complex with the tripodal ligand tris[2-(2-pyridylmethyl)aminoethyl]amine (tpaa), the geometry around the zinc ion is distorted octahedral, with one of the three pyridyl nitrogen atoms remaining uncoordinated. rsc.org This demonstrates that steric constraints or electronic preferences of the metal ion can prevent the ligand from achieving its maximum possible denticity. rsc.org
Another example involves complexes where a pendant arm is only weakly coordinated. Theoretical studies on certain copper(II) complexes with tripodal ligands featuring a 3-hydroxypropyl arm suggest that this arm is a weak coordinating group. rsc.org It can be readily displaced from the coordination sphere of the metal ion, which can lead to the formation of dimeric structures where the metal center becomes four-coordinate. rsc.org This illustrates that even when a donor atom is initially involved in coordination, the bond may be labile, leading to structural reorganization. The implications of hypodentate coordination are significant, as it can lead to complexes with open coordination sites, which may be crucial for catalytic activity or for the formation of polynuclear assemblies. rsc.org
The formation of metal complexes with ligands such as this compound is governed by distinct stereochemical principles. The resulting complexes often exhibit specific and sometimes distorted coordination geometries. researchgate.net
The flexible aliphatic chains in these ligands allow for a range of conformations, while the rigid pyridine group imposes steric constraints. nih.gov This interplay often results in coordination geometries that deviate from ideal octahedral or square-planar arrangements. A common geometry for copper(II) complexes with related tripodal ligands is a distorted square-pyramidal environment. rsc.orgresearchgate.netmdpi.com
This distortion is influenced by several factors:
Chelate Ring Strain: The formation of five- and six-membered chelate rings induces specific bond angles around the metal center. For example, in some copper(II) complexes, the N(amine)-Cu-N(py) angles associated with five-membered rings are typically less than 90°, whereas angles within larger six-membered rings can be greater than 90°. rsc.orgresearchgate.net
Steric Repulsion: Repulsion between bulky groups on the ligand, such as the pyridine rings themselves, can cause tetrahedral distortion in the coordination sphere. researchgate.net
Jahn-Teller Distortion: In the case of copper(II) (a d⁹ ion), electronic effects such as the Jahn-Teller distortion often lead to elongated axial bonds and a tetragonally distorted geometry. orientjchem.org
Furthermore, chiral ligands can induce a specific helicity (a helical twist) in the resulting metal complex, leading to the formation of specific stereoisomers (e.g., M or P helicity). nih.gov The study of these stereochemical aspects is crucial for understanding the structure-property relationships in these coordination compounds.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes using this compound and its analogues often involves the direct reaction of the ligand with a metal salt. orientjchem.orgnih.gov In many cases, the complexes are formed through a "template" reaction, where the metal ion directs the condensation of precursor molecules to form the final ligand framework in situ. researchgate.netresearchgate.net
Copper(II) ions readily form complexes with N-donor polydentate ligands. mdpi.com The synthesis of copper(II) complexes with this compound and related ligands typically involves reacting the amine with an appropriate aldehyde (like salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde) in the presence of a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) chloride. rsc.orgrsc.org This one-pot condensation reaction yields Schiff base complexes where the primary amine of the ligand has formed an imine. rsc.orgresearchgate.net
The resulting copper(II) complexes can be mononuclear, with one copper ion per ligand, or dinuclear, where two monomeric units are bridged together. rsc.orgmdpi.com The stoichiometry and structure are influenced by the specific ligand used and the reaction conditions. rsc.org
A general comparison of crystal structures reveals that the number and type of chelate rings around the metal ion are critical in determining the final structure. rsc.orgrsc.org
Table 1: Selected Structural Data for a Representative Copper(II) Complex with a Tripodal Amine Ligand This table presents typical bond angles found in distorted square-pyramidal copper(II) complexes formed with tripodal amine ligands similar to this compound, highlighting the influence of chelate ring size.
| Parameter | Chelate Ring Size | Angle Range (°) | Description |
| Namine–Cu–Npy | 5-membered | 80.5 – 84.3 | Angle within the chelate ring formed by the ethylenediamine (B42938) backbone and the pyridine group. rsc.orgresearchgate.net |
| Ophenolic–Cu–Nimine | 6-membered | 90.2 – 94.5 | Angle within the chelate ring formed by the Schiff base condensation with salicylaldehyde. rsc.orgresearchgate.net |
Data derived from studies on analogous systems.
These structural parameters, obtained through techniques like X-ray diffraction and supported by spectroscopic methods (IR, UV-Vis, EPR), are essential for understanding the properties and potential applications of these copper(II) complexes. mdpi.comrsc.orgresearchgate.net
Nickel(II) Complexes: Synthesis, Crystal Structures, and Properties
Nickel(II) complexes involving ligands similar to this compound are often synthesized through template condensation reactions. For instance, the reaction of an asymmetrical tripodal tetraamine (B13775644) with 2-acetylpyridine (B122185) in the presence of Nickel(II) perchlorate yields a new nickel(II) complex of an acyclic pentadentate (N5) mono Schiff base ligand. nih.gov The synthesis is typically carried out by refluxing the reactants in an ethanol-water solution, with the pH adjusted to be alkaline. nih.gov The resulting crystalline product can be obtained after cooling and addition of a salt like sodium perchlorate. nih.gov
The crystal structures of these nickel(II) complexes often reveal a distorted octahedral geometry around the central nickel ion. nih.gov In many cases, the coordination sphere is completed by a solvent molecule, such as water. nih.gov Novel nickel(II) complexes with pyridine-azamacrocycles featuring pendant arms have also been synthesized and characterized by spectroscopy and X-ray crystallography. acs.org These complexes can exhibit either five- or six-coordination, with the pendant arm capable of binding to the nickel(II) center. acs.org This "on-off" coordination of the pendant arm can lead to changes in the complex's structure and color. acs.org Five- or six-coordinate complexes with the arm bound are typically high-spin, whereas the four-coordinate "arm-off" versions are low-spin. acs.org
The properties of these nickel(II) complexes are influenced by their structure. For example, dinuclear nickel(II) complexes have been synthesized and studied for their magnetic properties. frontiersin.org A dinickel(II) complex with the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) was found to be antiferromagnetically coupled. frontiersin.org
Cobalt(II) Complexes: Coordination Modes and Stability
Cobalt(II) forms a variety of complexes with nitrogen-containing ligands, demonstrating diverse coordination modes. rsc.orgsci-hub.se For example, cobalt(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine can exist in either a five-coordinate or a six-coordinate geometry. sci-hub.se The five-coordinate complex, [Co(L1)Cl2], can absorb water to form the six-coordinate [Co(L1)(H2O)3]Cl2, a change that is reversible. sci-hub.se This highlights the influence of the environment on the coordination sphere of the cobalt ion.
Studies on cobalt(II) complexes with reduced Schiff bases, such as N-(2-hydroxybenzyl)alanine, in aqueous solutions have shown the formation of multiple stable mononuclear complexes. researchgate.net The coordination in these systems often involves the phenolic oxygen and the amine nitrogen. researchgate.net Spectroscopic and potentiometric methods are crucial in identifying the different species formed and their stability across a range of pH values. researchgate.net The stability of cobalt(II) complexes is also a key area of investigation, with techniques like pH-metry being used to determine the formation of stable complexes in solution. researchgate.net
Complexes with Other Transition Metals (e.g., Zinc, Iron, Cadmium, Palladium)
Beyond nickel and cobalt, this compound and its derivatives form complexes with a variety of other transition metals.
Zinc(II) Complexes: Zinc(II) complexes with related Schiff base ligands have been synthesized and characterized. researchgate.net For example, a mononuclear Zn(II) complex derived from the condensation of 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol and 2-hydroxy-3-methoxybenzaldehyde (B140153) features a distorted square pyramidal environment around the Zn(II) ion. researchgate.net The synthesis of zinc complexes often involves the reaction of a zinc salt, like ZnCl2, with the ligand in a suitable solvent. scirp.orgchemrevlett.com
Iron(II) Complexes: Iron(II) complexes with ligands containing 4-aminopyridine (B3432731) moieties have been synthesized. semanticscholar.org The complexation typically involves the transfer of electrons from the ligand to the d-orbitals of the iron metal, which can be observed through spectroscopic methods. semanticscholar.org
Cadmium(II) Complexes: Cadmium(II) complexes with ligands such as 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole have been synthesized and structurally characterized. nih.gov These complexes often exhibit photoluminescent properties. nih.gov
Palladium(II) Complexes: Palladium(II) complexes with pyridine-based ligands have been investigated for their catalytic activities. researchgate.net The introduction of a methylene (B1212753) group in the ligand can bring flexibility to the resulting complex. researchgate.net
Structural Analysis of Coordination Complexes
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions
Single crystal X-ray diffraction is a powerful technique for determining the precise molecular geometry of coordination complexes. Studies on nickel(II) bis-(pyridine di-imine) complexes have revealed octahedral coordination around the Ni(II) cation. nih.gov These studies also show intramolecular π-π interactions between the phenyl and pyridine rings of the chelating ligands. nih.gov In the crystal lattice, supramolecular structures are often formed through hydrogen bonding interactions involving solvent molecules and counter-ions. nih.gov
For zinc(II) complexes, X-ray diffraction has been used to characterize the tetrahedral coordination of the Zn(II) ion with a monodentate ligand and three chloride ligands. scirp.org These studies reveal how the individual complex units are organized into chains and layers through N-H···Cl, C-H···Cl, and C-H···N hydrogen bonds. scirp.org Similarly, the crystal structures of cadmium(II) complexes show how N-H···N and C-H···N hydrogen bonds, along with π-π stacking interactions, contribute to the formation of three-dimensional framework structures. nih.gov
Spectroscopic Characterization Techniques (e.g., FT-IR, UV-Vis, EPR)
Spectroscopic techniques are essential for characterizing coordination complexes and understanding their electronic and structural properties.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. In cobalt(II) complexes with amino acids, the shift in the frequencies of the ν(C=O), ν(N-H), and δ(N-H) vibrations indicates coordination through the carboxylic oxygen and the amino nitrogen. researchgate.net Similarly, in iron(II) and nickel(II) complexes, a decrease in the frequency band of the free imine upon complexation suggests electron transfer from the ligand to the metal's d-orbitals. semanticscholar.org
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and its geometry. For cobalt(II) complexes, the electronic spectra can distinguish between five-coordinate and six-coordinate geometries. sci-hub.se The spectra of nickel(II) complexes can indicate an octahedral coordination sphere. researchgate.net In copper phytate complexes, UV-Vis spectroscopy helps in understanding the structure of the metal-oxygen polyhedron. nih.gov
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with unpaired electrons, such as many cobalt(II) and copper(II) complexes. The EPR spectra of cobalt(II)-amino acid complexes are typical for monomeric species with an octahedral local symmetry around the metal ion. researchgate.net For copper phytate complexes, EPR studies have shown a local rhombic symmetry of the copper ions and dominant antiferromagnetic interactions. nih.gov
Influence of Ligand Architecture and Metal Center on Complex Properties
The properties of coordination complexes are intricately linked to the architecture of the ligand and the nature of the central metal ion.
The design of the ligand, including the number and type of donor atoms and the flexibility of the ligand backbone, plays a crucial role in determining the coordination geometry and stability of the resulting complex. For instance, the chelate effect, where polydentate ligands form more stable complexes than monodentate ligands, is a key principle. nih.gov The formation of 5- and 6-membered chelate rings is generally most favorable. nih.gov In nickel(II) complexes with pyridine-azamacrocycles, the presence of a flexible pendant arm allows for "on-off" coordination, which directly impacts the spin state and color of the complex. acs.org
The choice of the metal ion also has a profound effect on the properties of the complex. The preference of a metal ion for certain donor atoms, often described by the Hard and Soft Acids and Bases (HSAB) principle, influences the stability of the metal-ligand bond. nih.gov The spin state of the metal ion, which can be influenced by the ligand field, affects the molecular structure of the complex. mdpi.com For example, the structural changes during spin crossover are more significant for d5 or d6 metal ions like iron(II) compared to d7 ions like cobalt(II). mdpi.com Furthermore, the metal center can modify the energies of the π-π* transitions in the coordinated ligand, which is evident in the photoluminescence spectra of zinc(II) and cadmium(II) complexes. nih.gov
Catalytic Applications of N 4 Aminobutyl Pyridin 2 Amine Derivatives and Complexes
Role as Ligands in Metal-Catalyzed Organic Reactions
Derivatives of N-(4-aminobutyl)pyridin-2-amine serve as effective ligands in metal-catalyzed organic reactions, owing to their ability to form stable and catalytically active complexes with a variety of metals. The combination of the pyridyl nitrogen and the amino groups allows for the formation of chelating structures that can stabilize the metal center and influence its reactivity.
For instance, tripodal amine ligands derived from the core structure of this compound have been synthesized and used to create complexes with metals like zinc(II) and nickel(II). A notable example is the ligand 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol, which is prepared from building blocks related to the title compound. This ligand forms a mononuclear Schiff base complex with Zn(II) upon template condensation with 2-hydroxy-3-methoxybenzaldehyde (B140153). researchgate.net X-ray diffraction studies of the resulting [ZnL]BF4 complex revealed a distorted square pyramidal geometry around the Zn(II) ion. researchgate.net Such Schiff base complexes are known to have broad applications, including in catalysis. researchgate.net
Similarly, the related unsymmetrical N-capped tripodal amine, 2-((4-aminobutyl)(pyridin-2-ylmethyl)amino)ethanol, has been used to synthesize mononuclear Ni(II) complexes. researchgate.netscience.gov The structural versatility of these ligands, dictated by the length of the linker arms, has a significant impact on the final geometry of the metal complex, which in turn influences its catalytic behavior. science.gov While much of the research on these specific complexes has focused on their biological activity, such as DNA cleavage, related nickel complexes with tetradentate ligands have been shown to be highly efficient catalysts for reactions like alkane hydroxylation. researchgate.netscience.gov Furthermore, nickel complexes with tetradentate aminopyridine ligands have proven to be excellent single-component catalysts for the cycloaddition of CO2 and epoxides under mild, co-catalyst-free conditions. rsc.org
The broader family of aminopyridine ligands has been extensively used in catalysis. Iron(II) complexes with amino-pyridine ligands, for example, have been employed as catalysts in atom transfer radical polymerization (ATRP). nsf.gov Ruthenium-catalyzed amination of aminopyridines has also been achieved through a novel π-coordination activation strategy, demonstrating the versatility of these ligand scaffolds. organic-chemistry.org
Investigation of Reaction Kinetics and Mechanisms
Understanding the kinetics and mechanisms of reactions catalyzed by this compound derivative complexes is crucial for optimizing catalytic performance. Studies on related aminopyridine-metal complexes provide significant insights into these aspects.
A detailed mechanistic study of CO2-to-CO reduction by a cobalt complex with the aminopyridine ligand 1-[2-pyridylmethyl]-4,7-dimethyl-1,4,7-triazacyclononane (a related macrocyclic aminopyridine) has been conducted. acs.orgnih.govchemrxiv.org This study combined electrochemistry, in-situ spectroelectrochemistry, and DFT calculations to identify key catalytic intermediates. The investigation revealed the formation of a highly reactive cobalt(I) species and a cobalt(I) carbonyl intermediate. acs.orgnih.gov The kinetics of the catalytic cycle were found to be dependent on the reaction conditions (electrocatalytic vs. photocatalytic), with the CO release from a Co(II)-CO species being a key kinetically favored step under photochemical conditions. acs.orgnih.govchemrxiv.org
Kinetic studies on the isomerization of ruthenium(II) complexes bearing 2-(aminomethyl)pyridine (ampy) ligands have also been performed. nsf.gov These studies showed that subtle changes in the electronic properties of the aminopyridine ligand, achieved by altering substituents, did not significantly impact the rate of trans-to-cis isomerization. nsf.gov
In the context of polymerization, kinetic studies of norbornene-ethylene alternating copolymerization catalyzed by organopalladium(II) complexes with α-amino-pyridine ligands were examined using variable-temperature NMR. researchgate.net These investigations, supported by DFT calculations, revealed that the facile insertion of norbornene into the palladium-carbon bond and the ready geometric isomerization of the complex cooperatively lead to a novel mechanism for the formation of the alternating copolymer. researchgate.net The kinetics of electron transfer and ligand substitution reactions have also been explored for pentacyano(4-aminopyridine)ferrate(II) ions, providing fundamental data on the reactivity of aminopyridine complexes. acs.org
Table 1: Kinetic Data for Related Aminopyridine Catalyzed Reactions
| Catalyst/Complex System | Reaction | Kinetic Parameter | Value/Observation | Reference |
|---|---|---|---|---|
| Cobalt aminopyridine complex | CO₂ Reduction | Energy Barrier (C-O bond cleavage) | 12.2 kcal·mol⁻¹ (theoretically calculated) | chemrxiv.org |
| Ruthenium(II) ampy complexes | Transfer Hydrogenation | Reaction Rate | High rates and yields for ketone reduction | nsf.gov |
| Organopalladium(II) α-amino-pyridine | Copolymerization | Reaction Mechanism | Facile norbornene insertion and geometric isomerization | researchgate.net |
| Amino-pyridine Iron(II) complexes | Styrene Polymerization | k_obs | 0.10 - 0.31 h⁻¹ | nsf.gov |
Stereoselective Catalysis and Chiral Ligand Design
The design of chiral ligands derived from this compound is a key area of research for achieving stereoselective transformations. The inherent chirality of a ligand can direct the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products.
A significant example involves the synthesis of chiral octadentate nitrogen ligands for creating dinuclear and trinuclear copper(II) complexes. One such ligand, (R)-N,N′-dimethyl-N,N′-bis{4-[bis(1-methyl-2-benzimidazolylmethyl)]aminobutyl}-1,1′-binaphthyl-2,2′-diamine, incorporates a chiral binaphthyl unit and a substituted 4-aminobutyl chain. researchgate.net These complexes were tested as catalysts in the stereoselective oxidation of catechols, such as L- and D-Dopa methyl esters, to the corresponding quinones. The results showed that the complexes exhibit significant enantio-differentiating ability, with the chirality of the ligand's spacer residue dictating the preferred enantiomer of the substrate. researchgate.net
The development of chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivatives has also been a fruitful area. researchgate.netarkat-usa.org By introducing chirality into the substituents of the pyridine (B92270) ring, nucleophilic catalysts for asymmetric transformations can be created. researchgate.netarkat-usa.org For instance, optically active homodimeric 4-(N,N-dimethylamino)pyridine carbamate (B1207046) derivatives have been synthesized using linear diamines like 1,4-butanediamine as starting materials, showcasing the potential for creating chiral ligands with variable spacer lengths. arkat-usa.org These chiral derivatives are promising as nucleophilic catalysts in asymmetric catalysis. researchgate.netarkat-usa.org
Furthermore, metal/Lewis base relay catalytic systems, featuring silver acetate (B1210297) and a modified chiral pyrrolidinopyridine (PPY), have been successfully applied in the cycloisomerization/(2+3) cycloaddition reaction of enynamides to synthesize bispirocyclopentene products with high stereoselectivity (up to >19:1 dr, 99.5:0.5 er). researchgate.net
Photocatalytic Activity of Metal Complexes
Metal complexes incorporating derivatives of this compound can exhibit significant photocatalytic activity. Upon absorption of light, these complexes can be promoted to an excited state with altered redox properties, enabling them to participate in electron transfer processes that drive chemical reactions.
While direct photocatalytic studies on this compound complexes are limited, research on related systems provides a strong basis for their potential. For instance, heteroleptic nickel(II) oxothiolate complexes have been evaluated for photocatalytic proton reduction to produce hydrogen. mdpi.com The photocatalytic activity was found to be dependent on the nature of the photosensitizer used (e.g., fluorescein) and the specific ligands on the nickel complex. mdpi.com This suggests that the photocatalytic mechanism can differ significantly from the electrocatalytic pathway. mdpi.com
In a broader context, copper(II) complexes with ligands derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been synthesized and their biological activity studied, which often involves redox processes that are fundamental to photocatalysis. nih.gov The synthesis of a new Cu(II) complex with 6-phenylpyridine-2-carboxylate and a pyridine-oxadiazole ligand has been reported specifically for its application in the photocatalytic reduction of CO2 to CO. arkat-usa.org
Mechanistic Aspects of Catalytic Cycles
The catalytic cycle of a metal complex describes the sequence of elementary steps through which the catalyst is regenerated while converting reactants to products. Elucidating these cycles is fundamental to understanding and improving catalyst performance.
For the CO2-to-CO reduction catalyzed by the cobalt aminopyridine complex, a detailed catalytic cycle has been proposed based on experimental and theoretical studies. acs.orgnih.govchemrxiv.org
Electrocatalytic Cycle: This cycle is proposed to operate at the Co(I)/Co(0) redox potential and involves key metal carbonyl intermediates. A highly reactive cobalt(I) species (1(I)) reacts with CO2 to form a cobalt(I) carbonyl (1(I)-CO). However, at the Co(II)/Co(I) potential, this intermediate is a thermodynamic sink, and its formation restricts the catalytic turnover because the release of CO is endergonic. The productive cycle requires further reduction to Co(0) to facilitate CO release. acs.orgnih.gov
Photocatalytic Cycle: Under photochemical conditions, the catalysis proceeds efficiently at the Co(II)/Co(I) potential. It is proposed that electron transfer to form 1(I)-CO from a 1(II)-CO precursor is diffusion-controlled. Subsequently, the release of CO from 1(II)-CO is kinetically favored, allowing the catalyst to turn over efficiently. acs.orgnih.govchemrxiv.org
In the realm of cooperative catalysis, a relay catalytic model was illustrated for a silver/chiral pyrrolidinopyridine system. researchgate.net This dual catalytic system was used for the cycloisomerization/(2+3) cycloaddition of enynamides, and mechanistic studies helped to explain the observed chemoselectivity. researchgate.net
For polymerization reactions, the mechanism for the alternating copolymerization of norbornene and ethylene (B1197577) catalyzed by α-amino-pyridine palladium(II) complexes involves a series of insertion and isomerization steps. The hemilabile nature of the amino-pyridine ligand, which can reversibly coordinate and de-coordinate from the metal center, plays a crucial role in controlling the reaction pathway and ensuring the formation of the alternating copolymer. researchgate.net
Hydrogenation and Oxidation Catalysis
Complexes derived from this compound and its analogues are active in both hydrogenation and oxidation reactions, two fundamental classes of catalytic transformations.
Hydrogenation Catalysis: Ruthenium(II) complexes featuring 2-(aminomethyl)pyridine (ampy) ligands have demonstrated high efficiency in the transfer hydrogenation of a variety of ketones. nsf.gov These catalysts show high reaction rates and yields. The development of catalysts for the N-alkylation of amines with alcohols via hydrogen borrowing, a process involving temporary dehydrogenation and subsequent hydrogenation, has also been explored using rhodium and iridium complexes with modified Cp* ligands bearing an amine on a tethered chain. whiterose.ac.uk While not a direct derivative, the synthesis of N-Boc-4-(4'-aminobutyl)-3,5-dimethyl-hepta-2,5-dien-4-ol is mentioned in this context. whiterose.ac.uk The catalytic hydrogenation of nitro groups is another relevant application, often employed in the synthesis of amine-containing compounds. nih.govgoogle.com For example, the reduction of nitro groups to amines can be achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com
Oxidation Catalysis: In the field of oxidation, manganese complexes with pentadentate ligands, including those with anionic N-donor carboxamide groups derived from pyridine, have been studied as catalysts for water oxidation (oxygen evolution). nih.gov The presence of the anionic N-donor ligand was found to be crucial for stabilizing high-valent manganese intermediates, which are key to the catalytic cycle. nih.gov
Furthermore, chiral copper(II) complexes with octadentate ligands containing a substituted 4-aminobutyl chain have been successfully used for the stereoselective oxidation of catechols to quinones using dioxygen as the oxidant. researchgate.net This demonstrates the potential for designing catalysts for selective aerobic oxidation reactions. Although the primary focus was on their structural and biological properties, Ni(II) complexes of tripodal amines like 2-((4-aminobutyl)(pyridin-2-ylmethyl)amino)ethanol are related to known nickel catalysts for alkane hydroxylation, indicating their potential in C-H oxidation. researchgate.netscience.gov
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry Studies of N-(4-aminobutyl)pyridin-2-amine and its Metal Complexes
Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of compounds like this compound and its metal complexes. researchgate.netarabjchem.org This method involves scanning the potential of an electrode and measuring the resulting current, providing insights into redox processes (oxidation and reduction). umn.edu For metal complexes, CV can elucidate the redox activity of both the metal center and the ligand itself.
In studies of related metal complexes with polypyridine or amine-based ligands, CV experiments are typically conducted in a non-aqueous solvent such as acetonitrile (B52724) or dichloromethane (B109758), with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu₄][PF₆]). researchgate.netmdpi.com The resulting voltammograms reveal key information, including the potentials at which redox events occur and the reversibility of these processes. For instance, a reversible one-electron transfer process will show symmetrical anodic and cathodic peaks with a specific peak-to-peak separation. nih.gov
While direct CV data for the free this compound ligand is not extensively documented in the provided results, studies on analogous systems provide a clear framework. For example, the cyclic voltammogram of a zinc(II) complex with a tripodal imine ligand showed an irreversible oxidation of the ligand at 1.32 V versus ferrocene/ferrocenium (Fc/Fc⁺). d-nb.info In metal complexes of this compound, one would expect to observe redox waves corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple of the metal ion, and potentially, redox processes involving the aminopyridine ligand at higher potentials. researchgate.net The coordination of the ligand to a metal center often shifts the redox potentials compared to the free ligand. scielo.org.mx For example, rhodium complexes with a redox-active bis(phenolate)amine ligand showed that the coordination geometry (octahedral vs. five-coordinate) dictates whether the ligand or the metal is more readily oxidized or reduced. acs.org
Determination of Redox Potentials and Electron Transfer Processes
The redox potentials of a molecule are a thermodynamic measure of its ability to accept or donate electrons. umn.eduthieme-connect.de These are typically determined from cyclic voltammetry data as the half-wave potential (E₁/₂) for reversible processes or as peak potentials (Eₚ) for irreversible ones. These potentials are usually reported relative to a standard reference electrode, such as the Saturated Calomel Electrode (SCE) or the Fc/Fc⁺ couple. researchgate.netthieme-connect.de
The electron transfer processes for aminopyridine derivatives and their complexes can involve several species:
Metal-Centered Redox: Many transition metal complexes exhibit reversible or quasi-reversible one-electron transfer processes associated with the change in the metal's oxidation state (e.g., Fe(II)/Fe(III), Co(II)/Co(III), or Ni(II)/Ni(I)). researchgate.netscielo.org.mx For example, cobalt complexes with polypyridine ligands show a reversible Co(II)/Co(III) oxidation wave. scielo.org.mx
Ligand-Centered Redox: The aminopyridine ligand itself can be oxidized or reduced. The pyridine (B92270) ring is typically reduced, while the amino group can be oxidized, though often irreversibly at high potentials. d-nb.info
Multi-electron Processes: Some redox reactions involve the transfer of more than one electron and may be coupled with proton transfer, particularly in aqueous solutions. electrochemsci.org
The table below presents typical redox potential data for related metal complexes, illustrating the types of electron transfer processes observed.
| Compound/Complex | Redox Couple | Potential (V vs. ref) | Reference Electrode | Characteristics |
| Ferrocenyl-imidazolylidene-Ir(I) complex researchgate.net | Fe²⁺/Fe³⁺ | 0.87 | SCE | Quasireversible |
| Ferrocenyl-imidazolylidene-Ir(I) complex researchgate.net | Ir⁺/Ir²⁺ | 1.18 | SCE | Quasireversible |
| [Re(pymtz)(CO)₃Cl] (pymtz = triazole ligand) mdpi.com | Re(I)/Re(II) | ~1.0 | Fc/Fc⁺ | Irreversible |
| [Ni(MABCE)] (Schiff base complex) researchgate.net | Ni(II)/Ni(I), Ni(II)/Ni(III) | - | - | Quasireversible |
| Cobalt(II) tetra(pyridyl) catalyst (O-CAT) mdpi.com | Co(II)/Co(I) | -1.02 | Fc/Fc⁺ | Reversible |
This table is illustrative, based on data for analogous compounds.
Influence of Molecular Structure and Coordination Environment on Electrochemical Characteristics
The electrochemical properties of this compound and its complexes are highly sensitive to both the ligand's molecular structure and the metal's coordination environment.
Molecular Structure: The electronic nature of substituents on the pyridine ring significantly impacts redox potentials. Electron-donating groups (like the aminobutyl group) make the molecule easier to oxidize (lower oxidation potential) and harder to reduce. Conversely, electron-withdrawing groups make oxidation more difficult and reduction easier. scielo.org.mx In a study of cobalt complexes with various polypyridine ligands, a linear relationship was found between the Co(II)/Co(III) redox potential and the pKa of the ligand; ligands with lower pKa (less basic, more π-accepting) resulted in higher redox potentials. scielo.org.mx Similarly, replacing a pyridine ring with a more π-accepting pyrazine (B50134) ring in cobalt catalysts leads to a positive shift in the metal- and ligand-centered reduction potentials. mdpi.com
Coordination Environment: The geometry of the metal complex and the nature of co-ligands play a critical role. The coordination of this compound to a metal ion stabilizes the system, generally making it harder to oxidize the ligand. The coordination geometry (e.g., octahedral, square planar, tetrahedral) influences the d-orbital splitting of the metal center, which in turn affects the metal-centered redox potentials. nih.govacs.org In a study of rhodium complexes, an octahedral coordination environment led to classic metal-centered redox behavior, whereas a five-coordinate geometry promoted redox activity involving the ligand, a phenomenon known as non-innocent ligand behavior. acs.org The length of the alkyl chain in the ligand, such as the butyl group in this compound, can also influence the stability and steric environment of the resulting metal complex, indirectly affecting its electrochemical properties. researchgate.net
Electrochemical Bandgaps and Semiconductive Properties in Related Derivatives
The difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, known as the HOMO-LUMO gap, is a key parameter determining a molecule's electronic properties. This energy gap can be estimated electrochemically by measuring the potentials of the first oxidation (related to HOMO) and first reduction (related to LUMO) processes. A smaller gap often correlates with higher reactivity and potential semiconducting behavior.
For organic molecules with donor-acceptor ("push-pull") character, like aminopyridine derivatives, the HOMO is often localized on the electron-donating part (amino group), while the LUMO is on the electron-accepting part (pyridine ring). mdpi.com The electrochemical bandgap can be calculated from the onset potentials of oxidation (Eₒₓ) and reduction (EᵣₑᏧ) obtained from cyclic voltammetry.
In a study of 4-aminobiphenyl-2-pyrimidine systems, the electrochemical bandgaps were evaluated using potentials referred to the Fc/Fc⁺ couple. frontiersin.org Similarly, theoretical calculations for 2-N-phenylamino-methyl-nitro-pyridine isomers showed a HOMO-LUMO gap of around 3.1-3.2 eV, with the HOMO scattered over the N-amine group and pyridine ring and the LUMO localized on the nitro-pyridine moiety. mdpi.com Compounds with relatively small electrochemical bandgaps may exhibit semiconductive properties, making them suitable for applications in organic electronics.
| Derivative Family | HOMO Localization | LUMO Localization | Estimated Bandgap (eV) |
| 2-N-phenylamino-methyl-nitro-pyridines mdpi.com | N-amine group, Pyridine ring | Pyridine nitro group | ~3.1 - 3.2 |
| 4-aminobiphenyl-2-pyrimidine systems frontiersin.org | Disubstituted amino group | Pyrimidine (B1678525) moiety | Not specified |
| Pyridine-substituted tetrathiafulvalenes jlu.edu.cn | Tetrathiafulvalene core | Pyridine substituent | Not specified |
This table illustrates concepts based on related derivative families.
Corrosion Inhibition Mechanisms via Electrochemical Techniques
Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with amine and pyridine functionalities, are effective corrosion inhibitors for metals like mild steel in acidic environments. mdpi.comresearchgate.net this compound possesses both the pyridine nitrogen and two amine nitrogens, making it a promising candidate for corrosion inhibition. The mechanism of inhibition is studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net
Mechanism of Action: The inhibition process involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through:
Physisorption: Electrostatic interaction between the protonated inhibitor molecule (in acidic solution) and the negatively charged metal surface (due to adsorbed anions like Cl⁻). mdpi.com
Chemisorption: Coordination bonds form between the lone pair electrons of the nitrogen atoms (in the pyridine ring and amino groups) and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the pyridine ring can also participate in this bonding. mdpi.com
A study of a closely related inhibitor, 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol, demonstrated its effectiveness for mild steel in HCl solution. researchgate.net Potentiodynamic polarization curves for such inhibitors typically show a decrease in both anodic (metal dissolution) and cathodic (hydrogen evolution) current densities, indicating a mixed-type inhibition mechanism. mdpi.comresearchgate.net EIS measurements confirm the formation of an adsorbed film by showing an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) as the inhibitor concentration increases. researchgate.net
| Electrochemical Technique | Key Parameter | Observation with Inhibitor | Interpretation |
| Potentiodynamic Polarization | Corrosion Current (Icorr) | Decreases | Reduced corrosion rate |
| Potentiodynamic Polarization | Corrosion Potential (Ecorr) | Minimal shift or shifts in both directions | Mixed-type inhibition (suppresses both anodic and cathodic reactions) researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Slower corrosion process due to protective film formation researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Double-Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor molecules on the metal surface, displacing water researchgate.net |
An in-depth examination of the chemical compound this compound is presented below, focusing on its theoretical and computational investigations.
Theoretical and Computational Investigations
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of N-(4-aminobutyl)pyridin-2-amine at a molecular level. These methods allow for the prediction of its structure, reactivity, and interactions, complementing experimental findings.
Applications in Advanced Materials and Sensors
Integration into Biosensor Platforms for Enhanced Detection Limits
The development of ultrasensitive biosensors is a critical goal in medicine, environmental monitoring, and food safety. nih.govbeilstein-journals.org Biosensors operate by combining a biological recognition element, which selectively interacts with a target analyte, and a transducer that converts this interaction into a measurable signal. nih.govmdpi.com The sensitivity and detection limits of these devices can be significantly improved by integrating specific chemical moieties and nanomaterials that amplify the signal. nih.gov
While direct studies on N-(4-aminobutyl)pyridin-2-amine in specific biosensor platforms are not extensively detailed, its structural components are highly relevant to biosensor design, particularly in electrochemical systems. The diamine structure is characteristic of biogenic amines, a class of molecules for which various electrochemical biosensors have been developed. nih.gov For instance, derivatives of this compound, such as N-(4-Aminobutyl)-N-(ethylisoluminol) (ABEI), are used as labels in electrochemiluminescence (ECL) and fluorescence-based detection methods. nih.gov
The general strategy for enhancing detection limits involves modifying electrode surfaces to improve electron transfer kinetics and increase the surface area for immobilizing biorecognition elements like enzymes or antibodies. nih.govnih.gov The amine groups in this compound can be functionalized to anchor the molecule to transducer surfaces or to link it with other signal-enhancing materials, thereby contributing to the miniaturization and amplification processes that lead to lower detection limits. nih.gov
Table 1: Examples of Electrochemical Biosensors for Biogenic Amine Detection This table illustrates typical performance characteristics of biosensors for amines, the class of compounds to which this compound belongs.
| Analyte | Biosensor Principle | Limit of Detection (LOD) | Reference Context |
|---|---|---|---|
| Histamine | DAO-based amperometric | 0.5 mg/L | nih.gov |
| Tyramine | Tyrosinase-based amperometric | 0.71 µM | nih.gov |
| General Amines | Enzyme-based potentiometric | 0.77 µM | mdpi.com |
Development of Push-Pull Systems for Optoelectronic Devices
Push-pull systems are chromophores designed with electron-donating (push) and electron-accepting (pull) groups connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, giving rise to desirable nonlinear optical (NLO) properties and environment-sensitive fluorescence, making them suitable for optoelectronic devices. frontiersin.orgacs.org
The this compound structure contains potent electron-donating components: the aminopyridine moiety and the alkyl amine group. When linked to an electron-accepting unit, this compound can form the donor part of a push-pull system. Research on similar structures, such as N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, demonstrates this principle. In that case, the pyridin-2-ylamino group acts as the donor, while the maleimide (B117702) serves as the acceptor, creating a Donor-Acceptor-Donor (A-D-A) system. beilstein-journals.org
The efficiency of these systems is highly dependent on the torsion angle between the donor and acceptor groups and the polarity of the surrounding solvent, which can influence the energy levels and emissive properties. beilstein-journals.orgfrontiersin.org For instance, connecting a 2-pyrimidinyl moiety (acceptor) to differently substituted amino groups at a biphenyl (B1667301) terminal (donor) creates push-pull compounds with distinct photophysical properties governed by the amino group's structure. frontiersin.org The flexible butyl chain in this compound could allow for conformational changes that modulate the ICT process, a feature that can be exploited in designing molecular switches or sensors.
Role in Supramolecular Assembly and Designed Architectures
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. tue.nl The ability of molecules to self-assemble into well-defined architectures is fundamental to creating functional nanomaterials. nih.govmdpi.com
This compound is an excellent candidate for constructing supramolecular assemblies due to its multiple hydrogen bonding sites (the -NH2 and -NH- groups) and the pyridine (B92270) ring, which can also participate in π-stacking and coordination. The flexible butyl spacer allows the molecule to adopt various conformations, enabling the formation of diverse architectures.
Related research shows that bifunctional molecules containing diamine units, such as 1,4-diaminobutane (B46682) (the parent structure of the butylamine (B146782) portion), can be used to synthesize urea-based functional monomers. researchgate.net These monomers self-assemble through hydrogen bonding to form higher-order structures. Similarly, this compound can be derivatized to form building blocks for polymers, gels, or discrete molecular assemblies. mdpi.comresearchgate.net The combination of a rigid aromatic ring (pyridine) and a flexible aliphatic chain (aminobutyl) is a common design strategy for creating amphiphilic molecules that can self-assemble in solution. mdpi.com
Research into Corrosion Inhibition for Metal Protection (Mechanistic Studies)
Corrosion is an electrochemical process that causes significant degradation of metals. Organic molecules containing heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. researchgate.netanalis.com.my Pyridine derivatives are widely studied for this purpose due to the nitrogen atom and the aromatic ring. researchgate.netmdpi.com
The mechanism of inhibition by compounds like this compound involves the molecule's adsorption onto the metal surface in an acidic medium. This adsorption blocks the active corrosion sites. The process is facilitated by:
Chemisorption: The lone pair electrons on the nitrogen atoms of the pyridine ring and the two amine groups can form coordinate bonds with the vacant d-orbitals of the metal atoms (e.g., iron). analis.com.my
Physisorption: In acidic solutions, the amine groups can become protonated, leading to electrostatic attraction between the cationic inhibitor molecules and chloride ions already adsorbed on the metal surface.
Protective Film Formation: A layer of inhibitor molecules displaces water molecules from the metal surface, creating a barrier that prevents corrosive agents from reaching the metal. analis.com.my
Studies on structurally similar compounds, such as 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol, have shown high inhibition efficiencies (over 90%) for mild steel in HCl solution. researchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. dntb.gov.ua Electrochemical studies like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to confirm the formation of the protective layer and quantify the inhibition efficiency. researchgate.netdntb.gov.ua
Table 2: Mechanistic Aspects of Pyridine-Based Corrosion Inhibitors
| Inhibitor Type | Metal/Medium | Key Mechanistic Feature | Inhibition Efficiency | Reference Context |
|---|---|---|---|---|
| Naphthalene derivative with pyridin-2-ylmethylamino)butyl | Mild Steel / 1.0 M HCl | Adsorption on metal surface, follows Langmuir isotherm | >90% at 100 ppm | researchgate.net |
| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel / 1 M HCl | Efficiency increases with concentration, decreases with temperature | Significant | researchgate.net |
| General Organic Ligands with N, S atoms | Mild Steel / Acid | Adsorption via heteroatoms, formation of protective layer | High | analis.com.my |
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-luminescent in dilute solutions but become highly emissive when they aggregate in a poor solvent or in the solid state. ub.edu This property is the opposite of the common aggregation-caused quenching (ACQ) effect and is highly valuable for applications in sensors, bio-imaging, and optoelectronic devices. ub.edunih.gov
The mechanism behind AIE is primarily the restriction of intramolecular motions (RIM), such as rotation (RIR) and vibration (RIV), in the aggregated state. nih.gov In solution, these molecular motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. In an aggregate, the molecules are packed closely, which physically locks their conformations, blocking these non-radiative pathways and forcing the excited state to decay radiatively, thus "turning on" the fluorescence. nih.gov
Derivatives of 2-aminopyridine (B139424) have been shown to exhibit AIE or the related Aggregation-Induced Emission Enhancement (AIEE) properties. For example, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides show a significant fluorescence enhancement (up to 15-fold) in water/ethanol mixtures as aggregates form. beilstein-journals.orgbeilstein-journals.org These molecules feature an acceptor-donor-acceptor (A-D-A) structure where intermolecular π-π interactions in the aggregated state lead to the enhanced emission. beilstein-journals.org Given its structural similarity, this compound could be functionalized to create novel AIEgens, where the flexible aminobutyl chain could play a key role in controlling the aggregation process and the resulting photophysical properties.
Ligands for Porous Crystalline Networks
Porous crystalline networks, such as metal-organic frameworks (MOFs) and coordination polymers, are materials constructed from metal ions or clusters linked together by organic ligands. These materials are of great interest for gas storage, separation, and catalysis due to their high porosity and tunable structures. rsc.org
The design of the organic ligand is crucial in determining the topology and properties of the resulting network. Ligands with multiple coordination sites are required to build extended structures. This compound possesses three nitrogen atoms (one in the pyridine ring and two in the aminobutyl chain) that can act as coordination sites for metal ions. The flexibility of the butyl chain allows the ligand to adapt to different coordination geometries, making it a versatile building block. rsc.org
Research on analogous ligands demonstrates this potential. For instance, 2-((4-aminobutyl)(pyridin-2-ylmethyl)amino)ethanol, an unsymmetrical tripodal amine, has been used to synthesize mononuclear Ni(II) complexes. science.gov A more complex, but structurally related ligand, N,N,4-tris(pyridin-2-ylmethyl)aniline, has been shown to be a flexible, multimodal ligand that forms discrete complexes, dimers, and even a porous 1D coordination polymer with entrapped solvent molecules that can be exchanged. rsc.org This highlights the capability of pyridin-2-yl-amino type ligands to generate diverse and potentially functional porous networks.
Table of Compounds Mentioned
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | - |
| N-(4-Aminobutyl)-N-(ethylisoluminol) | ABEI |
| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | - |
| 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol | - |
| 1,4-diaminobutane | Putrescine |
| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol | CPP |
| 2-((4-aminobutyl)(pyridin-2-ylmethyl)amino)ethanol | - |
| N,N,4-tris(pyridin-2-ylmethyl)aniline | - |
Mechanistic Biological Studies in Vitro Research Focusing on Molecular Interaction and Pathways
Investigation of Molecular Targets and Biochemical Pathways in Model Systems
The aminopyridine scaffold, a core component of N-(4-aminobutyl)pyridin-2-amine, is a recognized pharmacophore in the development of kinase inhibitors. In vitro studies on closely related aminopyrimidine derivatives have identified Janus kinase 2 (JAK2) as a key molecular target. The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling, playing a significant role in hematopoiesis and immune responses.
Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been shown to be potent and selective inhibitors of JAK2. nih.gov Mechanistic investigations reveal that these compounds act by inhibiting the autophosphorylation of JAK2, which in turn blocks the activation of its downstream signaling pathways, such as the STAT pathway. nih.gov The JAK2V617F mutation is a key driver in many myeloproliferative neoplasms (MPNs), leading to constitutive activation of the kinase. nih.gov Research has demonstrated that inhibitors built on an aminopyrimidine framework can effectively target this mutated form of JAK2. nih.gov In cellular models, such as Ba/F3 cells expressing the JAK2V617F mutation, these compounds have been observed to significantly block the cell cycle in the G0/G1 phase and induce apoptosis. nih.gov
Molecular modeling and structural analysis suggest that the aminopyrimidine core of these inhibitors forms key hydrogen bonds within the ATP-binding pocket of the JAK2 enzyme. The strategic modification of substituents on this core structure allows for fine-tuning of potency and selectivity against other members of the JAK family. nih.gov This body of research strongly suggests that this compound serves as a valuable intermediate for developing compounds that target the JAK-STAT pathway, with potential applications in oncology and inflammatory diseases.
Role as Intermediates or Ligands for Compounds with Potential Biological Activity in Research
This compound is a versatile building block in medicinal chemistry, primarily due to its bifunctional nature, possessing both a primary aliphatic amine and an aromatic aminopyridine moiety. This structure allows it to serve as a key intermediate or ligand in the synthesis of more complex molecules with a wide range of potential biological activities.
The pyridine (B92270) and aminopyrimidine structures are prevalent in a multitude of compounds investigated for their anticancer properties. mdpi.comnih.gov Derivatives synthesized using aminopyridine scaffolds have demonstrated significant antiproliferative activity against various human cancer cell lines.
Mechanistic studies on some of these derivatives have indicated that their mode of action involves the disruption of the cell cycle. For instance, N-aryl substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives were evaluated against colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines. nih.gov These compounds were found to induce changes in the cell cycle, leading to an accumulation of cells in the G0/G1 or G2/M phases and a reduction in the number of cells in the S phase. nih.gov
Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which can be synthesized from aminopyrimidine precursors, have shown potent antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov The inhibitory activity of these compounds highlights the potential of the aminopyridine core in designing targeted anticancer agents. The table below summarizes the in vitro antiproliferative activity of selected pyridine and pyrimidine (B1678525) derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action |
| Adamantyl Pyridin-4-ones | HCT 116, H 460, MCF-7 | Low micromolar range | Cell cycle arrest at G0/G1 or G2/M phase nih.gov |
| Pyrimidin-2-amine Derivatives | MCF-7 (Breast Cancer) | 0.0067 | PLK4 Inhibition nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 0.013 | Not specified nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast Cancer) | 0.056 | Not specified nih.gov |
The aminopyridine moiety is a key structural feature in various compounds exhibiting antimicrobial properties. nih.govnih.gov Research into imidazo[4,5-b]pyridine derivatives has shown that these compounds can be effective against Gram-positive bacteria, such as Bacillus cereus, while showing more resistance from Gram-negative bacteria like Escherichia coli. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR). mdpi.com
In the realm of antifungal research, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have been synthesized and evaluated. mdpi.com Some of these compounds have shown strong, selective activity against fungal strains such as Aspergillus niger and Aspergillus flavus, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. mdpi.com The mechanism of antifungal action for azole-containing compounds typically involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
| Compound Class | Microbial Strain | Activity/MIC | Potential Mechanism |
| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus (Gram+) | Active | DHFR Inhibition mdpi.com |
| Imidazo[4,5-b]pyridine Derivatives | Escherichia coli (Gram-) | Resistant | - |
| 2-Aminopyridine (B139424) Derivatives | Staphylococcus aureus (Gram+) | MIC: 0.039 µg/mL | Disruption of cell membrane/intracellular targets nih.gov |
| 2-Aminopyridine Derivatives | Bacillus subtilis (Gram+) | MIC: 0.039 µg/mL | Disruption of cell membrane/intracellular targets nih.gov |
| Bis-(imidazole)-pyridine Hybrids | Aspergillus niger | MIC: 3.9 µg/mL | Ergosterol biosynthesis inhibition mdpi.com |
| Bis-(imidazole)-pyridine Hybrids | Candida albicans | MIC: 3.9 µg/mL | Ergosterol biosynthesis inhibition mdpi.com |
The aminopyridine structure, particularly when combined with a flexible alkyl chain like in this compound, is an excellent scaffold for designing ligands that can coordinate with metal ions to form complexes capable of interacting with and cleaving DNA.
Studies on mononuclear iron(II) complexes with N4Py-derived ligands (structurally related to this compound) have demonstrated efficient oxidative cleavage of plasmid DNA. nih.gov The proposed mechanism involves the activation of molecular oxygen by the Fe(II) center. nih.gov This process is thought to proceed through the formation of a reactive Fe(III)-hydroperoxo (Fe(III)-OOH) intermediate or a related high-valent iron-oxo species. nih.gov These reactive oxygen species can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. sciepub.com The presence of a reducing agent, such as dithiothreitol (B142953) (DTT), can enhance the catalytic cycle by reducing the Fe(III) back to the active Fe(II) state. nih.gov Mechanistic investigations have also pointed to an important role for superoxide (B77818) radicals in the cleavage process. nih.gov
The efficiency of DNA cleavage can be enhanced by covalently attaching DNA-binding moieties, such as acridine (B1665455) or naphthalimide, to the ligand structure, which increases the localization of the metal complex on the DNA strand. nih.gov The flexible butylamine (B146782) chain in this compound provides an ideal point for such modifications.
As introduced in section 8.1, the aminopyridine and aminopyrimidine scaffolds are central to the design of potent and selective Janus kinase (JAK) inhibitors. nih.govdaneshyari.com this compound serves as a valuable precursor for such inhibitors.
In-depth in vitro studies have focused on derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine and N-(4-(aminomethyl)phenyl)pyrimidin-2-amine. These compounds have demonstrated excellent potency against JAK2, with IC50 values in the low nanomolar range. nih.govresearchgate.net Further mechanistic work confirmed that these inhibitors downregulate the phosphorylation of downstream proteins in the JAK2 signaling cascade. researchgate.net
A key aspect of this research is achieving selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) to minimize potential side effects. nih.gov Structure-activity relationship studies have shown that modifications to the aminopyrimidine core and its substituents can yield compounds with significant selectivity. For example, one optimized compound exhibited 38.6-fold, 54.6-fold, and 41.2-fold selectivity for JAK2 over JAK1, JAK3, and TYK2, respectively. nih.gov This highlights the tunability of the aminopyridine scaffold for achieving highly specific enzyme inhibition.
| Compound Series | Target Kinase | IC50 (nM) | Selectivity Profile |
| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative (13ac) | JAK2 | 3 | Selective over other kinases researchgate.net |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8) | JAK2 | 5 | 38.6x vs JAK1, 54.6x vs JAK3, 41.2x vs TYK2 nih.gov |
| 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based derivative | JAK2 | 0.7 | >30-fold vs JAK3 nih.gov |
Structure-Activity Relationship (SAR) Studies in Context of Molecular Mechanisms
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds derived from this compound. By systematically modifying the structure, researchers can enhance potency, selectivity, and pharmacokinetic properties.
For Antiproliferative Activity: A comprehensive analysis of pyridine derivatives has shown that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), or nitrogen-containing groups like amino (-NH2), can significantly enhance antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the presence of bulky groups or halogens tends to decrease activity. mdpi.com The position of these substituents on the pyridine ring is also critical, influencing the molecule's ability to interact with its biological target.
For Enzyme Inhibition (JAK2): In the development of JAK2 inhibitors, SAR studies have been extensive.
Core Structure: Cyclization of the side chain, as seen in the transition from N-(4-(aminomethyl)phenyl)pyrimidin-2-amine to N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, led to the discovery of highly potent compounds. researchgate.net
Substituents: The nature of the substituent on the aminopyrimidine core is critical for both potency and selectivity. For instance, in a series of 2-aminopyridine derivatives designed as nitric oxide synthase (nNOS) inhibitors, replacing a benzonitrile (B105546) linker with a pyridine linker improved potency and selectivity. nih.gov
Side Chain: The terminal amine on the side chain plays a role in binding affinity. For nNOS inhibitors, a primary terminal amine was found to be more effective than a secondary or tertiary amine. nih.gov
Applications in Protein Modification and Bioconjugation Research (utilizing aminobutyl moiety)
The primary aliphatic amine of the aminobutyl group in this compound serves as a versatile reactive handle for a variety of protein modification and bioconjugation strategies. This terminal amine group can be targeted by numerous amine-reactive crosslinkers, enabling the covalent attachment of this compound to proteins for various research applications. The principles underlying these applications are well-established in the field of bioconjugation, primarily involving the reaction of the nucleophilic amine with electrophilic groups on crosslinking reagents.
The chemical modification of proteins is a fundamental tool in chemical biology, biophysics, and bioengineering, allowing for the attachment of probes, drugs, or other molecules to understand and manipulate protein function. nih.gov The most common targets for such modifications on proteins are the side chains of amino acid residues, with primary amines, such as the ε-amino group of lysine (B10760008), being a popular choice due to their nucleophilicity and general surface exposure. youtube.comnih.gov
One of the most prevalent strategies for modifying primary amines on proteins is the use of N-hydroxysuccinimide (NHS) esters. acs.orgthermofisher.com These reagents react with primary amines in a pH-dependent manner (typically pH 7-9) to form stable amide bonds. thermofisher.com A compound like this compound could, therefore, be tethered to a protein by first reacting the protein's surface lysines with a homobifunctional NHS ester crosslinker, followed by the introduction of this compound. Alternatively, a heterobifunctional crosslinker containing an NHS ester on one end and a different reactive group on the other could be used to link the compound to another biomolecule. youtube.comthermofisher.com
The aminobutyl moiety is not only a target for synthetic crosslinkers but also plays a role in natural post-translational modifications. A notable example is the biosynthesis of hypusine, a unique amino acid found in the eukaryotic translation initiation factor 5A (eIF5A). nih.govmanchester.ac.ukresearchgate.net In this process, the 4-aminobutyl moiety from spermidine (B129725) is enzymatically transferred to the ε-amino group of a specific lysine residue to form a deoxyhypusine (B1670255) intermediate, which is then hydroxylated to hypusine. nih.govmanchester.ac.uknih.gov This biological precedent underscores the ability of the 4-aminobutyl group to participate in specific, enzyme-mediated protein modifications.
Furthermore, research has shown that various amines can be incorporated at the C-terminus of peptides during digestion with serine proteases. nih.gov When a protein like hemoglobin or cytochrome C is treated with trypsin in the presence of an amine-containing compound, a modified peptide can be formed. nih.gov This suggests a potential application for this compound in protease-mediated peptide modification.
The table below summarizes various amine-reactive chemistries that could be employed to conjugate this compound to proteins, leveraging its aminobutyl moiety.
| Reactive Group on Crosslinker | Target on Protein/Molecule | Resulting Bond | Key Features |
| N-hydroxysuccinimide (NHS) ester | Primary Amine (e.g., Lysine) | Amide | Stable bond, widely used, pH-dependent reaction. |
| Isothiocyanate | Primary Amine (e.g., Lysine) | Thiourea | Stable bond, reacts under mild conditions. |
| Aldehyde | Primary Amine (e.g., Lysine) | Schiff Base (reducible to stable amine) | Initially reversible, can be stabilized by reduction. |
| Epoxy (oxirane) | Primary Amine, Hydroxyl, Thiol | C-N, C-O, or C-S bond | Can react with multiple functional groups. nih.gov |
In the context of bioconjugation, the pyridin-2-amine portion of the molecule could also play a role. For instance, pyridine derivatives like 2-pyridinecarboxyaldehydes have been utilized for the selective modification of the N-termini of proteins. nih.govresearchgate.net While the aminobutyl group provides a reactive site for common crosslinking chemistries, the pyridine ring might influence the compound's solubility, metal-chelating properties, or its orientation when conjugated to a protein surface. The flexibility of the butyl chain can also be advantageous, acting as a spacer arm to reduce steric hindrance between the conjugated molecule and the protein. thermofisher.com
Advanced Analytical Research Methodologies
Derivatization Strategies for Spectroscopic and Chromatographic Analysis of Amines
Derivatization is a common strategy employed to enhance the detectability of amines, including N-(4-aminobutyl)pyridin-2-amine, in spectroscopic and chromatographic analyses. This process involves chemically modifying the analyte to improve its volatility, thermal stability, or to introduce a chromophore or fluorophore for enhanced detection.
Common derivatizing agents for amines include:
Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, which are readily detectable by fluorescence spectroscopy.
O-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives.
Fluorescamine: Also reacts with primary amines to yield fluorescent products.
AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A reagent used for the pre-column derivatization of amino acids and amines for HPLC analysis with fluorescence detection.
The choice of derivatization agent depends on the analytical technique being used and the specific properties of the amine. For this compound, both the primary aliphatic amine and the secondary aromatic amine group are potential sites for derivatization.
Table 1: Common Derivatization Reagents for Amines
| Derivatizing Agent | Functional Group Targeted | Detection Method |
|---|---|---|
| Dansyl chloride | Primary and Secondary Amines | Fluorescence |
| O-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| Fluorescamine | Primary Amines | Fluorescence |
| AccQ-Tag | Primary and Secondary Amines | Fluorescence |
| Alkyl chloroformates | Primary and Secondary Amines | Gas Chromatography |
Chromatographic Techniques for Separation and Quantitation (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a C18 or C8 column, is often the method of choice. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using UV-Vis spectroscopy, especially if the molecule possesses a chromophore, or more sensitively through fluorescence detection after derivatization.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization to increase volatility and thermal stability is often necessary. Common derivatization approaches for GC analysis of amines include acylation or silylation. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.
Electrophoretic Methods (e.g., Capillary Electrophoresis, MEKC) for Amines
Electrophoretic methods offer high separation efficiency and require only small sample volumes, making them suitable for the analysis of amines.
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. As this compound is a basic compound, it will be protonated in acidic buffers, allowing for its separation and analysis by CE.
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of neutral and charged analytes. A surfactant is added to the buffer above its critical micelle concentration. The separation is based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. This technique could be particularly useful for separating this compound from other neutral or charged species in a sample.
Advanced Spectrometric Techniques for Characterization (e.g., Mass Spectrometry, NMR, IR)
Spectrometric techniques are indispensable for the structural elucidation and characterization of this compound.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for the identification and quantification of the compound in complex mixtures. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the detailed structure of a molecule. ¹H NMR and ¹³C NMR spectra would provide information about the number and types of hydrogen and carbon atoms in this compound, as well as their connectivity.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the amine and aminopyridine groups), C-H stretching (from the butyl chain and pyridine (B92270) ring), and C=N and C=C stretching (from the pyridine ring).
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the butyl chain, and the amine groups. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the butyl chain. |
| Infrared (IR) | Absorption bands for N-H, C-H, C=N, and C=C bonds. |
Chemiluminescence Detection Systems for Biogenic Amines
Chemiluminescence is the emission of light as a result of a chemical reaction. Chemiluminescence detection systems are known for their high sensitivity and selectivity and are often used for the analysis of biogenic amines.
One common chemiluminescence reaction used for amine detection involves the oxidation of luminol (B1675438). In the presence of an oxidizing agent and a catalyst, luminol produces a burst of light, and the intensity of this light can be correlated to the concentration of the analyte. While not a direct detection method for this compound, it could potentially be adapted. For instance, the amine could be derivatized with a tag that can participate in or catalyze a chemiluminescent reaction. Alternatively, enzymatic reactions that produce a species capable of initiating a chemiluminescence reaction could be employed.
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing N-(4-aminobutyl)pyridin-2-amine. This includes the exploration of greener solvents, catalytic systems with higher turnover numbers, and processes that minimize waste generation. The development of continuous flow synthesis methodologies could also offer significant advantages in terms of scalability and safety.
Design of Advanced Coordination Architectures with Tunable Properties
The ability of this compound to act as a chelating ligand opens up possibilities for the design of novel metal complexes. Future work will likely involve the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand. The goal will be to create materials with tunable electronic, magnetic, and photophysical properties for applications in areas such as gas storage, separation, and sensing.
Exploration of New Catalytic Transformations and Enantioselective Processes
The development of catalysts based on this compound metal complexes is a promising area of research. Future studies will aim to explore the catalytic activity of these complexes in a wider range of organic transformations. A significant challenge and opportunity lie in the design of chiral variants of these catalysts for enantioselective synthesis, which is of paramount importance in the pharmaceutical industry.
Deeper Understanding of Electrochemical Mechanisms and Energy Storage Applications
Further investigation into the electrochemical behavior of this compound and its metal complexes is warranted. This includes detailed studies of their redox properties and their potential use as mediators or active materials in energy storage devices such as batteries and supercapacitors. Understanding the structure-property relationships will be key to designing more efficient energy storage systems.
Integration into Emerging Smart Materials and Nanomaterial Systems
The incorporation of this compound into smart materials and nanomaterials is a frontier of research. This could involve its use as a functional monomer in the synthesis of responsive polymers or as a surface modifier for nanoparticles to impart specific recognition or catalytic properties. The development of hybrid materials that combine the properties of this compound with those of nanomaterials could lead to novel sensors, drug delivery systems, and electronic devices.
Elucidation of Broader Mechanistic Biological Roles in Complex Biological Systems (In Vitro)
While some biological activities of this compound derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is needed. Future in vitro studies should focus on identifying specific cellular targets and signaling pathways affected by these compounds. This knowledge is crucial for the rational design of new therapeutic agents with improved efficacy and selectivity.
Q & A
Q. What are the primary synthetic routes for N-(4-aminobutyl)pyridin-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution . For example:
- Reductive amination : Reacting 2-aminopyridine with 4-aminobutanal using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere yields the target compound. Optimal pH (~6.5–7.5) and temperature (25–40°C) are critical to minimize side reactions like over-reduction .
- Nucleophilic substitution : Substituting a halogenated pyridine (e.g., 2-chloropyridine) with 1,4-diaminobutane in polar aprotic solvents (DMF, DMSO) at 80–100°C for 12–24 hours. Catalysts like KI or phase-transfer agents improve reactivity .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.1–8.3 ppm (pyridine H), δ 2.6–3.0 ppm (-NH2 and -CH2- groups). ¹³C NMR confirms the amine and pyridine backbone .
- Mass Spectrometry (MS) : ESI-MS (positive mode) gives [M+H]⁺ at m/z 180.2 (calculated for C9H15N3) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity. Retention time ~6.2 minutes .
Contradiction Note : Discrepancies in reported δ values may arise from solvent polarity or proton exchange effects in amine groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The pyridine nitrogen and amine group show strong hydrogen-bonding with ATP-binding pockets .
- QSAR Studies : Correlate substituent effects (e.g., alkyl chain length) with antimicrobial IC50 values. Longer chains (C4–C6) enhance membrane penetration in Gram-negative bacteria .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Comparative Assays : Test the compound under standardized conditions (e.g., CLSI guidelines for antimicrobials vs. NCI-60 panel for cancer cells). Variations in cell line sensitivity (e.g., MCF-7 vs. HeLa) explain divergent results .
- Metabolite Profiling : LC-MS/MS identifies active metabolites. For example, oxidation of the butyl chain to a ketone derivative may enhance anticancer activity but reduce bacterial uptake .
Key Finding : The compound’s dual activity correlates with redox potential (pyridine as electron acceptor) and amine-mediated DNA intercalation .
Q. How are reaction conditions optimized for scalable synthesis while minimizing impurities?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For nucleophilic substitution, KI catalyst reduces side-product formation by 30% .
- In-line Analytics : Use FTIR or ReactIR to monitor amine intermediate formation in real-time. Adjust stoichiometry dynamically to maintain >90% conversion .
Q. Optimization Table :
| Parameter | Baseline | Optimized | Effect on Yield |
|---|---|---|---|
| Catalyst (KI) loading | 5 mol% | 10 mol% | +22% |
| Reaction time | 24 hours | 18 hours | +15% (reduced degradation) |
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Competitive inhibition assays (Lineweaver-Burk plots) reveal Ki values of 2.3 μM for bacterial enoyl-ACP reductase vs. 18 μM for human homologs, driven by pyridine-amine interactions with conserved Arg residues .
- X-ray Crystallography : Co-crystallization with S. aureus FabI shows a hydrogen bond between the pyridine N and Tyr156, absent in human kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
